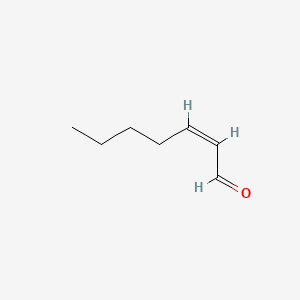

2-Heptenal, (Z)-

Description

Structure

3D Structure

Properties

CAS No. |

57266-86-1 |

|---|---|

Molecular Formula |

C7H12O |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

(Z)-hept-2-enal |

InChI |

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h5-7H,2-4H2,1H3/b6-5- |

InChI Key |

NDFKTBCGKNOHPJ-WAYWQWQTSA-N |

Isomeric SMILES |

CCCC/C=C\C=O |

Canonical SMILES |

CCCCC=CC=O |

Origin of Product |

United States |

Foundational & Exploratory

Natural occurrence of (Z)-2-Heptenal in plants and foods

An In-depth Technical Guide on the Natural Occurrence of (Z)-2-Heptenal in Plants and Foods

Introduction

(Z)-2-Heptenal is a volatile organic compound belonging to the class of medium-chain aldehydes.[1] It is a flavor and aroma compound that contributes to the sensory profile of various foods. This technical guide provides a comprehensive overview of the natural occurrence of (Z)-2-Heptenal in plants and food products, its biosynthetic pathway, and the analytical methodologies used for its extraction and quantification. The information is intended for researchers, scientists, and professionals in the fields of food science, natural product chemistry, and drug development.

Biosynthesis of (Z)-2-Heptenal in Plants: The Lipoxygenase (LOX) Pathway

The primary mechanism for the formation of (Z)-2-Heptenal and other related aldehydes in plants is the lipoxygenase (LOX) pathway.[2][3][4] This pathway is typically initiated in response to tissue damage, such as wounding or pathogen attack.[3] The LOX pathway involves a series of enzymatic reactions that convert polyunsaturated fatty acids (PUFAs), primarily linoleic and linolenic acids, into a variety of volatile and non-volatile compounds.[2][4] These products, often referred to as Green Leaf Volatiles (GLVs), contribute to the characteristic "green" aroma of fresh leaves and are involved in plant defense signaling.[2][3]

The key steps in the biosynthesis of C7 aldehydes via the LOX pathway are:

-

Lipase Activity: Upon tissue disruption, lipases release free fatty acids, such as linoleic acid and linolenic acid, from cell membranes.[2]

-

Lipoxygenase (LOX) Action: LOX enzymes catalyze the dioxygenation of these PUFAs to form fatty acid hydroperoxides.[3][4] For the formation of C7 aldehydes, the specific hydroperoxide precursor is derived from linoleic acid.

-

Hydroperoxide Lyase (HPL) Cleavage: The fatty acid hydroperoxides are then cleaved by hydroperoxide lyase (HPL), a cytochrome P450 enzyme, to produce short-chain aldehydes and oxo-acids.[3][4] The cleavage of a C18 fatty acid hydroperoxide can result in the formation of C7 aldehydes like heptenals.

Natural Occurrence and Quantitative Data

(Z)-2-Heptenal has been identified as a volatile component in a limited number of plants and food products. Its isomer, (E)-2-Heptenal, is more commonly reported in the literature and is found in a wider range of sources, including various fruits, grains, and legumes.

The following table summarizes the documented natural occurrences of (Z)-2-Heptenal.

| Plant/Food Product | Family | Reference(s) |

| Safflower (Carthamus tinctorius) | Asteraceae | [1][5] |

| Tea, Green Tea (Camellia sinensis) | Theaceae | [5] |

| Walnut (Juglans regia) | Juglandaceae | [6] |

| Atractylodes macrocephala | Asteraceae | [7] |

Table 1. Documented Natural Occurrence of (Z)-2-Heptenal.

Quantitative data on the concentration of (Z)-2-Heptenal in natural sources is scarce. The following table presents the available quantitative information.

| Plant/Food Product | Concentration | Reference |

| Safflower (Carthamus tinctorius) | 0.00300 mg/100 g | [1] |

| Walnut (Juglans regia) | Detected (peak area measured, not quantified) | [6] |

| Corn (Zea mays) | Expected but not quantified | [1][8] |

Table 2. Quantitative Data for (Z)-2-Heptenal in Plants and Foods.

Experimental Protocols

The analysis of (Z)-2-Heptenal and other volatile compounds from plant and food matrices typically involves extraction, concentration, separation, and identification steps.[9] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and commonly used technique for this purpose.[9][10]

General Workflow for Volatile Compound Analysis

A general workflow for the analysis of (Z)-2-Heptenal from a plant or food sample is illustrated below.

Detailed Methodologies

1. Sample Preparation and Extraction (Headspace Solid-Phase Microextraction - HS-SPME)

HS-SPME is a solvent-free, sensitive, and widely used technique for the extraction and concentration of volatile and semi-volatile compounds from various matrices.[9][10][11]

-

Sample Preparation: A known weight of the homogenized plant or food material is placed in a headspace vial. For solid samples, grinding to a fine powder may be necessary to increase the surface area.

-

Internal Standard: An appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) is added to the vial for accurate quantification.

-

Incubation: The vial is sealed and incubated at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

-

Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the sample for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

-

Desorption: The fiber is then retracted and immediately inserted into the hot injection port of a gas chromatograph, where the adsorbed volatiles are thermally desorbed onto the GC column.

2. Separation and Identification (Gas Chromatography-Mass Spectrometry - GC-MS)

-

Gas Chromatography (GC): The desorbed compounds are separated based on their volatility and interaction with the stationary phase of the GC column (e.g., a non-polar or medium-polar column like DB-5ms or HP-INNOWax). A temperature gradient is typically used to achieve optimal separation.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (commonly by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

-

Identification: The identification of (Z)-2-Heptenal is achieved by comparing its mass spectrum and retention time with those of an authentic standard and with entries in mass spectral libraries (e.g., NIST, Wiley).[9][12]

-

Quantification: Quantification is typically performed using the peak area of a characteristic ion of (Z)-2-Heptenal relative to the peak area of the internal standard. A calibration curve is constructed using known concentrations of the (Z)-2-Heptenal standard to determine its concentration in the sample.

3. Lipid Extraction for Precursor Analysis

To study the biosynthesis of (Z)-2-Heptenal, it is often necessary to extract and analyze its lipid precursors (polyunsaturated fatty acids).

-

Solvent Extraction: A common method for lipid extraction from plant tissues is a modification of the Folch or Bligh and Dyer methods, using a mixture of chloroform and methanol.

-

Procedure:

-

The plant tissue is homogenized in a mixture of chloroform:methanol (e.g., 2:1, v/v).

-

The mixture is filtered to remove solid debris.

-

A salt solution (e.g., 0.9% NaCl) is added to the filtrate to induce phase separation.

-

The lower chloroform phase, containing the lipids, is collected.

-

The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

-

-

Fatty Acid Analysis: The extracted lipids are then saponified and methylated to form fatty acid methyl esters (FAMEs), which can be readily analyzed by GC-MS or GC-FID to determine the fatty acid profile of the tissue.[13]

Conclusion

(Z)-2-Heptenal is a naturally occurring aldehyde found in a limited number of plant species, with safflower and green tea being notable sources. Its biosynthesis is intricately linked to the lipoxygenase pathway, a fundamental process in plant physiology. While its presence is documented, there is a significant gap in the literature regarding its quantitative levels in various foods and plants. The analytical methodologies detailed in this guide, particularly HS-SPME-GC-MS, provide a robust framework for the future identification and quantification of (Z)-2-Heptenal. Further research is warranted to expand the knowledge of its distribution in the plant kingdom and to understand its potential biological activities and contributions to food flavor and aroma.

References

- 1. Showing Compound (Z)-2-Heptenal (FDB003486) - FooDB [foodb.ca]

- 2. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]

- 3. mdpi.com [mdpi.com]

- 4. Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (Z)-2-heptenal [flavscents.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Heptenal, (Z)- | C7H12O | CID 5362616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Heptenal | C7H12O | CID 5283316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. studysmarter.co.uk [studysmarter.co.uk]

- 11. Editorial: The use of volatile compounds analysis for the assessment of food and beverage quality - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Extraction and Quantification of Lipids from Plant or Algae - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of (Z)-2-Heptenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the proposed biosynthetic pathway of (Z)-2-Heptenal, a seven-carbon volatile aldehyde. The formation of this compound is primarily understood through the well-established lipoxygenase (LOX) pathway, which is responsible for the generation of a variety of fatty acid-derived signaling molecules and flavor compounds in plants and other organisms. While specific quantitative data and detailed enzymatic characterization for (Z)-2-Heptenal biosynthesis are not extensively documented, this guide synthesizes the current understanding of the lipoxygenase and hydroperoxide lyase enzyme families to present a scientifically grounded pathway.

Proposed Biosynthetic Pathway

The biosynthesis of (Z)-2-Heptenal is hypothesized to occur via a two-step enzymatic cascade involving lipoxygenase (LOX) and hydroperoxide lyase (HPL) acting on a specific polyunsaturated fatty acid precursor. Based on the carbon chain length of the product, the most probable substrate is a C16 fatty acid.

Step 1: Oxygenation by Lipoxygenase (LOX)

The pathway is initiated by the action of a lipoxygenase, a non-heme iron-containing enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids.[1][2] For the formation of a C7 aldehyde, a plausible precursor is Palmitoleic acid (a C16:1n-7 fatty acid) or a related C16 polyunsaturated fatty acid. The lipoxygenase would introduce a hydroperoxy group at a specific position on the fatty acid backbone. Given the known mechanisms of HPL, a 9-lipoxygenase would act on the C16 precursor to form 9-hydroperoxy-hexadecadienoic acid (9-HPDA) .

Step 2: Cleavage by Hydroperoxide Lyase (HPL)

The resulting 9-HPDA is then cleaved by a specific hydroperoxide lyase.[3][4] HPLs are cytochrome P450 enzymes that catalyze the cleavage of the carbon-carbon bond adjacent to the hydroperoxide group.[4][5] A 9-HPL would cleave the 9-HPDA to yield a C9 oxo-acid and a C7 aldehyde. The specific stereochemistry of the resulting aldehyde, (Z)-2-Heptenal, is determined by the initial positioning of the double bonds in the fatty acid precursor and the stereospecificity of the HPL enzyme.

The proposed overall reaction is as follows:

-

Precursor: C16 Polyunsaturated Fatty Acid (e.g., Palmitoleic acid derivative)

-

Enzyme 1: 9-Lipoxygenase (9-LOX)

-

Intermediate: 9-hydroperoxy-hexadecadienoic acid (9-HPDA)

-

Enzyme 2: 9-Hydroperoxide Lyase (9-HPL)

-

Products: (Z)-2-Heptenal and a C9 oxo-acid

The following diagram illustrates this proposed biosynthetic pathway:

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature for the biosynthesis of (Z)-2-Heptenal. The table below is structured to accommodate future findings on enzyme kinetics and product yields for the key enzymes in the proposed pathway.

| Enzyme | Substrate | Product(s) | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp (°C) | Reference |

| 9-Lipoxygenase | C16 PUFA | 9-HPDA | Data not available | Data not available | Data not available | Data not available | |

| 9-Hydroperoxide Lyase | 9-HPDA | (Z)-2-Heptenal, C9 oxo-acid | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for the key experiments required to investigate the biosynthesis of (Z)-2-Heptenal. These protocols are based on established methods for assaying lipoxygenase and hydroperoxide lyase activity.[1][2][3][6]

Lipoxygenase (LOX) Activity Assay

This spectrophotometric assay measures the formation of conjugated dienes, a characteristic of lipoxygenase activity.

Materials:

-

Phosphate buffer (0.1 M, pH adjusted to the expected optimum for the specific LOX)

-

C16 Polyunsaturated Fatty Acid substrate solution (e.g., 10 mM stock in ethanol)

-

Enzyme extract containing lipoxygenase

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the phosphate buffer.

-

Add the C16 polyunsaturated fatty acid substrate to the reaction mixture.

-

Initiate the reaction by adding the enzyme extract.

-

Immediately monitor the increase in absorbance at 234 nm over time.

-

Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient for the hydroperoxide product.

Hydroperoxide Lyase (HPL) Activity Assay

This assay can be performed spectrophotometrically by monitoring the disappearance of the hydroperoxide substrate or by direct measurement of the aldehyde product using gas chromatography.

Spectrophotometric Method:

Materials:

-

Phosphate buffer (0.1 M, pH adjusted to the expected optimum for the specific HPL)

-

9-HPDA substrate (prepared enzymatically using a purified LOX)

-

Enzyme extract containing hydroperoxide lyase

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare the 9-HPDA substrate by incubating the C16 fatty acid with a purified 9-lipoxygenase and then extracting the hydroperoxide.

-

Prepare a reaction mixture in a quartz cuvette containing the phosphate buffer.

-

Add the 9-HPDA substrate to the reaction mixture.

-

Initiate the reaction by adding the enzyme extract.

-

Monitor the decrease in absorbance at 234 nm over time.

-

Calculate the HPL activity based on the rate of substrate consumption.

Gas Chromatography (GC) Method for Aldehyde Detection:

Materials:

-

Reaction components as described above.

-

Headspace vials

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with a suitable column for volatile analysis.

-

(Z)-2-Heptenal standard for identification and quantification.

Procedure:

-

Perform the HPL enzymatic reaction in a sealed headspace vial.

-

After a defined incubation period, stop the reaction (e.g., by adding a denaturing agent).

-

Equilibrate the vial at a specific temperature to allow volatiles to partition into the headspace.

-

Inject a sample of the headspace into the GC-MS.

-

Identify the (Z)-2-Heptenal peak by comparing its retention time and mass spectrum to that of an authentic standard.

-

Quantify the amount of (Z)-2-Heptenal produced using a calibration curve.

The following workflow diagram illustrates the experimental approach:

Conclusion

The biosynthesis of (Z)-2-Heptenal is proposed to follow the canonical lipoxygenase pathway, originating from a C16 polyunsaturated fatty acid. While direct experimental evidence detailing the specific enzymes and kinetics is currently limited, the established methodologies for studying LOX and HPL provide a clear roadmap for future research in this area. Elucidating the precise molecular components of this pathway will be crucial for applications in flavor chemistry, as well as for understanding the broader physiological roles of fatty acid-derived volatiles in biological systems. Further investigation is warranted to isolate and characterize the specific 9-lipoxygenase and 9-hydroperoxide lyase responsible for this transformation and to gather the quantitative data necessary for a complete understanding of (Z)-2-Heptenal biosynthesis.

References

- 1. Lipoxygenase activity determination [protocols.io]

- 2. Optimizing the Production of Recombinant Hydroperoxide Lyase in Escherichia coli Using Statistical Design [mdpi.com]

- 3. Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroperoxide lyase - Wikipedia [en.wikipedia.org]

- 5. Fatty acid hydroperoxide lyase: a plant cytochrome p450 enzyme involved in wound healing and pest resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydroperoxide lyase depletion in transgenic potato plants leads to an increase in aphid performance - PMC [pmc.ncbi.nlm.nih.gov]

(Z)-2-Heptenal CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Chemical Name: (Z)-2-Heptenal CAS Number: 57266-86-1[1][2] Molecular Formula: C₇H₁₂O[1][2]

Chemical Structure:

(Z)-hept-2-enal

Synonyms:

cis-2-Heptenal, (Z)-Hept-2-enal, cis-Hept-2-enal[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of (Z)-2-Heptenal is provided in the table below. These properties are crucial for understanding its behavior in various experimental and biological systems.

| Property | Value | Unit | Source |

| Molecular Weight | 112.17 | g/mol | [2] |

| Appearance | Colorless to pale yellow clear liquid (estimated) | - | [3] |

| Boiling Point | 166.00 (estimated at 760.00 mm Hg) | °C | [3] |

| Vapor Pressure | 1.823 (estimated at 25.00 °C) | mmHg | [3] |

| Flash Point | 128.00 (estimated, TCC) | °F | [3] |

| logP (o/w) | 2.107 (estimated) | - | [3] |

| Solubility | Soluble in alcohol; 1810 mg/L in water (estimated at 25 °C) | mg/L | [3] |

Experimental Protocols

Synthesis of (Z)-2-Heptenal via Wittig Reaction

The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes, including the (Z)-isomer of 2-Heptenal. This method involves the reaction of an aldehyde with a phosphorus ylide. To favor the formation of the (Z)-alkene, a non-stabilized ylide is typically used under salt-free conditions.[4][5][6]

Reaction Scheme:

(C₆H₅)₃P⁺CH₂CHO⁻ (a phosphorus ylide) + CH₃(CH₂)₃CHO (pentanal) → CH₃(CH₂)₃CH=CHCHO ((Z)-2-Heptenal) + (C₆H₅)₃PO (triphenylphosphine oxide)

Detailed Methodology:

-

Preparation of the Phosphonium Ylide:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine and an appropriate haloacetaldehyde equivalent (e.g., 2-bromoacetaldehyde dimethyl acetal) in a dry, aprotic solvent such as tetrahydrofuran (THF).

-

Stir the mixture at room temperature until the formation of the phosphonium salt is complete, which can be monitored by TLC or the precipitation of the salt.

-

To generate the ylide, cool the phosphonium salt suspension to a low temperature (e.g., -78 °C) and add a strong, non-lithium base such as sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide dropwise. The characteristic orange to red color of the ylide should appear. Using a lithium-free base is crucial for high (Z)-selectivity.[5][7]

-

-

Wittig Reaction:

-

To the freshly prepared ylide solution at low temperature, slowly add a solution of pentanal in dry THF.

-

Allow the reaction to stir at low temperature for a specified time, then slowly warm to room temperature and stir overnight. The progress of the reaction can be monitored by GC-MS or TLC.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo. The crude product will contain (Z)-2-Heptenal and triphenylphosphine oxide.

-

-

Purification of (Z)-2-Heptenal:

-

Bisulfite Extraction: A highly effective method for purifying aldehydes from non-carbonyl compounds involves the formation of a bisulfite adduct.[8][9][10][11][12]

-

Dissolve the crude product in a water-miscible solvent like methanol.[11]

-

Add a saturated aqueous solution of sodium bisulfite and shake vigorously. The aldehyde will form a charged adduct that is soluble in the aqueous phase.[8][11]

-

Add an immiscible organic solvent (e.g., hexanes) and water to the mixture and separate the layers. The triphenylphosphine oxide will remain in the organic layer.[8]

-

To regenerate the pure aldehyde, basify the aqueous layer containing the bisulfite adduct (e.g., with sodium carbonate or dilute sodium hydroxide) and extract the liberated (Z)-2-Heptenal with an organic solvent.[11]

-

-

Column Chromatography: Alternatively, the crude product can be purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Analytical Characterization

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for the analysis of volatile compounds like (Z)-2-Heptenal. It allows for the separation of the (Z) and (E) isomers and provides mass spectral data for identification. A non-polar capillary column is typically used for the separation of isomers.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for the structural confirmation of (Z)-2-Heptenal. Key diagnostic signals in the ¹H NMR spectrum include the aldehydic proton and the vinyl protons, with the coupling constant between the vinyl protons being indicative of the (Z)-stereochemistry (typically smaller than for the (E)-isomer).[14][15]

Biological Significance and Potential Applications in Drug Development

(Z)-2-Heptenal, as an α,β-unsaturated aldehyde, is a class of compounds known to be products of lipid peroxidation in biological systems.[16][17][18][19] These reactive electrophiles can modulate cellular signaling pathways and exhibit biological activities, making them of interest to researchers in drug development.

Antifungal Activity

Several studies have demonstrated the antifungal properties of α,β-unsaturated aldehydes. The proposed mechanisms of action include:

-

Membrane Disruption: These aldehydes can intercalate into the fungal cell membrane, altering its fluidity and integrity, which leads to leakage of cellular contents and ultimately cell death.[20]

-

Induction of Oxidative Stress: They can induce the production of reactive oxygen species (ROS) within the fungal cell, leading to oxidative damage to proteins, lipids, and DNA.[21]

-

Enzyme Inhibition: The electrophilic nature of the α,β-unsaturated aldehyde moiety allows it to react with nucleophilic residues (such as cysteine) in proteins, leading to enzyme inactivation.[22] This is particularly relevant for enzymes involved in critical metabolic pathways like ergosterol biosynthesis in fungi like Candida albicans.[22][23]

Modulation of Cellular Signaling Pathways

As a product of lipid peroxidation, (Z)-2-Heptenal can act as a signaling molecule, often in the context of cellular stress responses.

-

Covalent Adduction to Proteins: The electrophilic carbon of the α,β-unsaturated system can undergo Michael addition with nucleophilic side chains of amino acids, particularly the thiol group of cysteine residues. This post-translational modification can alter protein function and trigger downstream signaling events.[24]

-

Activation of Stress Response Pathways: The formation of protein adducts by α,β-unsaturated aldehydes is a key mechanism in the activation of cellular stress response pathways, such as the NF-κB signaling pathway. This pathway is a central regulator of inflammation, immunity, and cell survival.[16] The covalent modification of key regulatory proteins can lead to their activation or degradation, initiating a transcriptional response to the cellular stress.

Mandatory Visualizations

Logical Workflow for Synthesis and Purification

Caption: A logical workflow diagram illustrating the key stages in the synthesis and purification of (Z)-2-Heptenal.

Signaling Pathway of α,β-Unsaturated Aldehydes

Caption: A generalized signaling pathway for α,β-unsaturated aldehydes, such as (Z)-2-Heptenal, leading to the activation of the NF-κB pathway.

References

- 1. 2-Heptenal, (Z)- [webbook.nist.gov]

- 2. 2-Heptenal, (Z)- | C7H12O | CID 5362616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (Z)-2-heptenal, 57266-86-1 [thegoodscentscompany.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem [lookchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 2-Heptenal | C7H12O | CID 5283316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal | Semantic Scholar [semanticscholar.org]

- 18. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Antifungal mechanism of (E)-2-hexenal against Botrytis cinerea growth revealed by transcriptome analysis [frontiersin.org]

- 21. Inhibitory effect of (E)-2-heptenal on Aspergillus flavus growth revealed by metabolomics and biochemical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Candida albicans and Antifungal Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Protein alkylation by the α,β-unsaturated aldehyde acrolein. A reversible mechanism of electrophile signaling? - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for (Z)-2-Heptenal (NMR, IR, Mass Spec)

A comprehensive analysis of the spectroscopic data for (Z)-2-Heptenal is presented in this technical guide, intended for researchers and professionals in the fields of chemistry and drug development. This document provides a detailed summary of its mass spectrometry, infrared, and nuclear magnetic resonance data, alongside the methodologies used for their acquisition.

Spectroscopic Data Summary

(Z)-2-Heptenal, also known as cis-2-Heptenal, is an organic compound with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol [1][2][3]. As an α,β-unsaturated aldehyde, its spectroscopic characteristics are defined by the carbonyl group, the carbon-carbon double bond, and the alkyl chain.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of (Z)-2-Heptenal provides key information about its molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is observed, and characteristic fragmentation includes α-cleavage and McLafferty rearrangement, which are typical for aldehydes[4][5][6].

Table 1: Mass Spectrometry Data for (Z)-2-Heptenal

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |

| 112 | ~10 | [M]⁺ Molecular Ion |

| 83 | ~65 | [M - CHO]⁺ |

| 55 | ~60 | [C₄H₇]⁺ |

| 41 | 100 | [C₃H₅]⁺ (Base Peak) |

| 27 | ~66 | [C₂H₃]⁺ |

Data sourced from the NIST WebBook for (Z)-2-Heptenal.[1]

Infrared (IR) Spectroscopy

The IR spectrum of (Z)-2-Heptenal is characterized by strong absorptions corresponding to the carbonyl (C=O) and alkene (C=C) stretches, as well as the distinctive aldehyde C-H stretch. The conjugation of the double bond with the carbonyl group lowers the C=O stretching frequency compared to a saturated aldehyde[4][7].

Table 2: Characteristic Infrared Absorption Bands for (Z)-2-Heptenal

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H | Stretch | 2830-2695 (often two bands) | Medium |

| Alkyl C-H | Stretch | 3000-2850 | Medium-Strong |

| Carbonyl (C=O) | Stretch | 1710-1685 | Strong |

| Alkene (C=C) | Stretch | ~1640 | Medium |

| C-H (vinylic) | Bend | ~970 | Medium |

Expected ranges are based on typical values for α,β-unsaturated aldehydes.[5][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shifts for (Z)-2-Heptenal

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H1 (Aldehyde) | 9.4 - 9.5 | Doublet |

| H2 (Vinylic) | 6.0 - 6.2 | Doublet of Triplets |

| H3 (Vinylic) | 6.7 - 6.9 | Doublet of Triplets |

| H4 (Allylic) | 2.2 - 2.4 | Quartet |

| H5 | 1.4 - 1.6 | Sextet |

| H6 | 1.2 - 1.4 | Sextet |

| H7 (Methyl) | 0.8 - 1.0 | Triplet |

Table 4: Predicted ¹³C NMR Chemical Shifts for (Z)-2-Heptenal

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (Carbonyl) | 190 - 195 |

| C2 (Vinylic) | 130 - 135 |

| C3 (Vinylic) | 155 - 160 |

| C4 | 30 - 35 |

| C5 | 25 - 30 |

| C6 | 20 - 25 |

| C7 | 13 - 15 |

Predicted values are based on standard chemical shift ranges for α,β-unsaturated aldehydes.[5][9]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Preparation : A dilute solution of (Z)-2-Heptenal is prepared in a volatile organic solvent, such as methanol or dichloromethane.

-

Injection : A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph (GC) inlet, which is coupled to the mass spectrometer (GC-MS). The GC column separates the analyte from any impurities.

-

Ionization : As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection : An electron multiplier detector records the abundance of each ion, generating the mass spectrum.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation : The Fourier-Transform Infrared (FTIR) spectrometer and the ATR accessory are powered on and allowed to stabilize. A background spectrum of the clean ATR crystal (typically diamond or germanium) is collected to subtract atmospheric and crystal absorbances.

-

Sample Application : A single drop of neat liquid (Z)-2-Heptenal is placed directly onto the surface of the ATR crystal.

-

Data Acquisition : The IR beam is directed through the crystal at an angle, allowing it to reflect multiple times. At each reflection, the beam penetrates a small distance into the sample, and wavelength-specific absorption occurs. The attenuated beam is then directed to the detector.

-

Spectrum Generation : An interferogram is generated and then subjected to a Fourier transform by the instrument's software to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

-

Cleaning : The sample is carefully wiped from the crystal using a soft tissue soaked in an appropriate solvent (e.g., isopropanol), and the crystal is dried.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of (Z)-2-Heptenal is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrument Setup : The NMR tube is placed in a spinner turbine and inserted into the magnet. The spectrometer is instructed to lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Tuning and Shimming : The probe is tuned to the specific frequencies of the nuclei being observed (¹H and ¹³C). The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp, well-resolved signals.

-

Data Acquisition :

-

For ¹H NMR , a series of radiofrequency pulses are applied to the sample. The resulting free induction decay (FID) signal is recorded. The experiment is repeated for a number of scans to improve the signal-to-noise ratio.

-

For ¹³C NMR , due to the low natural abundance of the ¹³C isotope, a greater number of scans are required. Proton decoupling is typically used to simplify the spectrum and enhance the signal.

-

-

Data Processing : The accumulated FID is Fourier transformed to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced (e.g., to TMS at 0.00 ppm).

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like (Z)-2-Heptenal.

References

- 1. 2-Heptenal, (Z)- [webbook.nist.gov]

- 2. 2-Heptenal, (Z)- [webbook.nist.gov]

- 3. 2-Heptenal, (Z)- | C7H12O | CID 5362616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 5. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Unveiling the Sensory Landscape of (Z)-2-Heptenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2-Heptenal, an unsaturated aldehyde, contributes to the aroma profile of various natural products. A comprehensive understanding of its odor threshold and sensory characteristics is paramount for its application in flavor and fragrance industries, as well as for assessing its potential physiological effects in drug development. This technical guide provides a detailed overview of the current knowledge regarding the odor threshold and sensory profile of (Z)-2-Heptenal. It outlines the established experimental protocols for determining these sensory attributes and delves into the molecular signaling pathways governing its perception. Due to a notable gap in publicly available, high-quality quantitative data for the (Z)-isomer, this guide also incorporates data from related compounds and general methodologies to provide a comprehensive framework for future research and application.

Odor Threshold of (Z)-2-Heptenal

The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell. It is a critical parameter for evaluating the potency of an aroma compound. Currently, publicly accessible, high-quality odor threshold data for (Z)-2-Heptenal is limited.

Table 1: Reported Odor Threshold Value (OTV) for (Z)-2-Heptenal

| Compound | CAS Number | Odor Threshold Value (OTV) | Quality of Data | Source |

| (Z)-2-Heptenal | 57266-86-1 | Not specified quantitatively in high-quality sources. A "C Quality OTV" is mentioned, indicating a legacy literature value without traceability to standardized units.[1] | Low | [1] |

Note: The available data is of low quality and lacks specific quantitative values and the medium in which the threshold was determined (e.g., water, air).[1] For critical applications, it is imperative to determine the odor threshold using standardized methods.

Sensory Profile of (Z)-2-Heptenal

The sensory profile provides a descriptive analysis of the aroma, encompassing its various characteristics. Detailed sensory descriptors for (Z)-2-Heptenal are not extensively documented in scientific literature. In contrast, the (E)-isomer, (E)-2-Heptenal, is described as having green, fatty, and fruity odor characteristics with a green, sweet, fresh, or apple-like flavor. It is important to note that isomers can have distinct sensory properties.

Table 2: General Sensory Descriptors Associated with Heptenals

| Compound Family | General Descriptors |

| Unsaturated Aldehydes (including Heptenals) | Green, fatty, fruity, pungent, aldehydic |

Further research employing trained sensory panels is required to establish a detailed and validated sensory profile for (Z)-2-Heptenal.

Experimental Protocols

Determination of Odor Threshold

The determination of odor thresholds requires rigorous, standardized procedures to ensure accuracy and reproducibility. The following outlines a general workflow based on established olfactometry techniques.

Workflow for Odor Threshold Determination

Caption: General Workflow for Odor Threshold Determination

Sensory Profile Analysis

Sensory profile analysis, also known as descriptive analysis, provides a detailed characterization of an aroma.

Workflow for Sensory Profile Analysis

Caption: General Workflow for Sensory Profile Analysis

Olfactory Signaling Pathway for Unsaturated Aldehydes

The perception of aldehydes, including unsaturated aldehydes like (Z)-2-Heptenal, is a complex process initiated by the interaction of the odorant molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. This interaction triggers a downstream signaling cascade, ultimately leading to the perception of smell in the brain. Some research also suggests the involvement of ionotropic receptors (IRs) in the detection of certain aldehydes.

Generalized Olfactory Signaling Pathway

Caption: Generalized Olfactory Signaling Pathway for Aldehydes

Conclusion and Future Directions

This technical guide consolidates the currently available information on the odor threshold and sensory profile of (Z)-2-Heptenal. It highlights a significant lack of high-quality, quantitative data for this specific isomer. To advance the understanding and application of (Z)-2-Heptenal, future research should prioritize:

-

Standardized Odor Threshold Determination: Conducting rigorous odor threshold studies in various matrices (air, water) using trained panels and internationally recognized protocols.

-

Comprehensive Sensory Profiling: Performing detailed descriptive analysis with a trained sensory panel to establish a complete and accurate sensory profile of (Z)-2-Heptenal.

-

Comparative Studies: Directly comparing the sensory properties of (Z)-2-Heptenal with its (E)-isomer to elucidate the impact of stereochemistry on odor perception.

-

Receptor Interaction Studies: Investigating the specific olfactory receptors that bind to (Z)-2-Heptenal to better understand the molecular basis of its aroma.

By addressing these research gaps, a more complete and actionable understanding of the sensory landscape of (Z)-2-Heptenal can be achieved, benefiting researchers, scientists, and drug development professionals in their respective fields.

References

An In-depth Technical Guide on the Core Solubility and Stability Characteristics of (Z)-2-Heptenal

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-2-Heptenal is an alpha,beta-unsaturated aldehyde that belongs to the class of medium-chain aldehydes.[1] As a volatile organic compound, it is found in various natural sources and is of interest in fields ranging from flavor and fragrance to biomedical research due to the reactivity of the aldehyde functional group and the carbon-carbon double bond. This technical guide provides a comprehensive overview of the core solubility and stability characteristics of (Z)-2-Heptenal, presenting quantitative data, detailed experimental protocols, and relevant biological pathway visualizations to support research and development activities.

Solubility Characteristics

The solubility of a compound is a critical physicochemical property that influences its behavior in various systems, including biological matrices and formulation excipients. This section details the solubility profile of (Z)-2-Heptenal in aqueous and organic solvents.

Aqueous Solubility

(Z)-2-Heptenal is predicted to be slightly soluble in water.[1] The borderline for good water solubility in aldehydes and ketones is generally around four carbon atoms per oxygen atom; with its seven-carbon chain, (Z)-2-Heptenal's solubility is expectedly limited.[2][3]

Table 1: Predicted Aqueous Solubility of (Z)-2-Heptenal

| Parameter | Predicted Value | Source |

| Water Solubility | 1.14 g/L | ALOGPS (FooDB) |

| Water Solubility | 1810 mg/L @ 25°C | The Good Scents Company (estimated) |

Organic Solvent Solubility

Table 2: Qualitative Solubility of (Z)-2-Heptenal in Organic Solvents

| Solvent | Solubility | Source |

| Alcohol | Soluble | The Good Scents Company |

Experimental Protocol for Determining Solubility

A standardized method for determining the solubility of a compound like (Z)-2-Heptenal involves the shake-flask method followed by quantification using a suitable analytical technique.

Protocol 1: Determination of Solubility via Shake-Flask Method and UV-Vis Spectroscopy

-

Preparation of Standard Solutions: Prepare a series of standard solutions of (Z)-2-Heptenal in the solvent of interest (e.g., water, ethanol, methanol, acetone, dichloromethane, DMSO) at known concentrations.

-

UV-Vis Wavelength Scan: Using a UV-Vis spectrophotometer, perform a wavelength scan of a dilute standard solution to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax and construct a calibration curve of absorbance versus concentration.

-

Sample Preparation: Add an excess amount of (Z)-2-Heptenal to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed to allow any undissolved solute to settle. Centrifugation can be used to facilitate this process.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant, ensuring no undissolved material is transferred. Dilute the supernatant with the solvent as necessary to bring the absorbance within the range of the calibration curve.

-

Quantification: Measure the absorbance of the diluted supernatant at λmax and use the calibration curve to determine the concentration of (Z)-2-Heptenal in the saturated solution. This concentration represents the solubility.

Stability Characteristics

The stability of (Z)-2-Heptenal is a critical consideration for its storage, handling, and application, particularly in the context of drug development where degradation can lead to loss of efficacy and the formation of potentially toxic impurities.

General Stability Profile

As an α,β-unsaturated aldehyde, (Z)-2-Heptenal is susceptible to degradation through several pathways, most notably oxidation. The presence of both an aldehyde group and a carbon-carbon double bond makes the molecule reactive.

Oxidative Stability

The primary degradation pathway for unsaturated aldehydes is autoxidation, a free-radical chain reaction involving the uptake of oxygen.[5] This process can be initiated by light, heat, or the presence of metal ions and leads to the formation of various degradation products, including carboxylic acids and other oxidized species.

Experimental Protocol for Stability Testing

A comprehensive stability study of (Z)-2-Heptenal would involve subjecting the compound to various stress conditions and monitoring its degradation over time.

Protocol 2: Forced Degradation Study of (Z)-2-Heptenal

-

Sample Preparation: Prepare solutions of (Z)-2-Heptenal in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) to the sample solution.

-

Basic Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) to the sample solution.

-

Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) to the sample solution.

-

Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 60 °C).

-

Photodegradation: Expose the sample solution to a controlled light source (e.g., UV lamp).

-

-

Time Points: Withdraw aliquots from each stressed sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Analyze the withdrawn aliquots using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

HPLC Method:

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and water is often effective for separating the parent compound from its degradation products.

-

Detection: UV detection at the λmax of (Z)-2-Heptenal.

-

-

-

Data Analysis:

-

Calculate the percentage of (Z)-2-Heptenal remaining at each time point.

-

Identify and quantify the major degradation products by comparing their retention times and UV spectra with those of known standards, if available, or by using techniques like LC-MS for structural elucidation.

-

Determine the degradation kinetics (e.g., zero-order, first-order) under each stress condition.

-

Biological Context: Lipid Peroxidation and Downstream Signaling

(Z)-2-Heptenal, as an α,β-unsaturated aldehyde, is a product of lipid peroxidation, a process that plays a significant role in cellular signaling and pathophysiology.[6][7] The high reactivity of these aldehydes allows them to interact with cellular nucleophiles, such as cysteine residues in proteins, leading to the modulation of various signaling pathways.[6]

Lipid Peroxidation and Aldehyde Formation

Lipid peroxidation is the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs). This process is initiated by reactive oxygen species (ROS) and proceeds via a free radical chain reaction, ultimately leading to the formation of a variety of reactive aldehydes, including (Z)-2-Heptenal.

Caption: Simplified workflow of lipid peroxidation leading to the formation of α,β-unsaturated aldehydes.

Signaling Pathway Modulation by α,β-Unsaturated Aldehydes

The electrophilic nature of α,β-unsaturated aldehydes allows them to form adducts with proteins, thereby altering their function and initiating downstream signaling cascades. One such pathway involves the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway, a key regulator of the cellular antioxidant response.

Caption: Activation of the Nrf2-ARE pathway by α,β-unsaturated aldehydes like (Z)-2-Heptenal.

Experimental Workflow for Monitoring Lipid Peroxidation

Studying the effects of compounds like (Z)-2-Heptenal often involves monitoring the process of lipid peroxidation in a cellular or biochemical model.

Caption: General experimental workflow for studying the impact of (Z)-2-Heptenal on lipid peroxidation.

Conclusion

This technical guide has provided a detailed overview of the solubility and stability characteristics of (Z)-2-Heptenal, supported by predicted quantitative data and comprehensive experimental protocols. The information on its involvement in lipid peroxidation signaling pathways highlights its biological relevance. While further experimental data is needed to fully quantify its solubility in a wider range of organic solvents and to elucidate all its degradation pathways, the provided protocols offer a solid foundation for researchers to conduct these investigations. This guide serves as a valuable resource for scientists and drug development professionals working with this and similar reactive aldehyde compounds.

References

- 1. Showing Compound (Z)-2-Heptenal (FDB003486) - FooDB [foodb.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. chem.latech.edu [chem.latech.edu]

- 5. tandfonline.com [tandfonline.com]

- 6. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction | Semantic Scholar [semanticscholar.org]

(Z)-2-Heptenal: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Significance

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-2-Heptenal, a volatile unsaturated aldehyde, has garnered increasing interest within the scientific community due to its presence in various natural sources and its potential biological activities. This technical guide provides a comprehensive overview of the discovery and history of (Z)-2-Heptenal, detailed experimental protocols for its stereoselective synthesis, a summary of its physicochemical and spectroscopic properties, and an exploration of its role in biological signaling pathways. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development engaged in the study of α,β-unsaturated aldehydes and their potential applications.

Introduction

(Z)-2-Heptenal belongs to the class of medium-chain α,β-unsaturated aldehydes, characterized by a carbon-carbon double bond conjugated to a carbonyl group. These compounds are widely distributed in nature and are often products of lipid peroxidation in plants and animals.[1][2] The geometry of the double bond, in this case, the cis or (Z)-configuration, plays a crucial role in the molecule's chemical reactivity and biological activity. This guide will delve into the specifics of the (Z)-isomer of 2-heptenal.

Discovery and History

The formal discovery of aldehydes dates back to 1835 by Baron Von Liebig.[3] However, the specific identification and characterization of individual aldehydes, particularly unsaturated isomers like (Z)-2-Heptenal, is more recent and closely tied to advancements in analytical chemistry, especially in the field of food science and the study of lipid peroxidation.

The history of our understanding of lipid oxidation began with early observations in the 19th century that oxygen was involved in the spoilage of fats.[4] It wasn't until the 20th century that the mechanisms of lipid peroxidation, leading to the formation of various volatile compounds including 2-alkenals, were elucidated.[1][2] The presence of 2-alkenals in food products, particularly those rich in polyunsaturated fatty acids, was first systematically investigated in the mid-20th century. A 1948 paper by Martin, Schepartz, and Daubert described the preparation of 2-heptenal and 2-nonenal, highlighting early interest in these compounds.[5] While early synthetic methods often produced mixtures of (E) and (Z) isomers, the development of stereoselective synthesis techniques has allowed for the specific study of the (Z)-isomer. The first documented synthesis of aldehydes occurred in 1903 by Auguste Darzens, with industrial production beginning around 1910.[3]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of (Z)-2-Heptenal is essential for its synthesis, purification, and characterization.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O | [6][7][8] |

| Molecular Weight | 112.17 g/mol | [6][8] |

| CAS Number | 57266-86-1 | [6][7] |

| Appearance | Colorless to pale yellow clear liquid (est.) | [9] |

| Boiling Point | 166.00 °C @ 760.00 mm Hg (est.) | [9] |

| Vapor Pressure | 1.823000 mmHg @ 25.00 °C (est.) | [9] |

| Flash Point | 128.00 °F (53.30 °C) (est.) | [9] |

| Solubility | Soluble in alcohol; water, 1810 mg/L @ 25 °C (est.) | [9] |

Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and characterization of (Z)-2-Heptenal.

The mass spectrum of (Z)-2-Heptenal provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M+) is expected at m/z 112. Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29).[10][11]

| Ion | m/z |

| Molecular Ion (M+) | 112 |

| M-1 (loss of H) | 111 |

| M-29 (loss of CHO) | 83 |

Source: Based on general aldehyde fragmentation patterns and NIST data.[6][12]

The IR spectrum of an aldehyde is characterized by a strong C=O stretching absorption. For α,β-unsaturated aldehydes, this peak is typically found at a lower wavenumber compared to saturated aldehydes.

| Functional Group | Wavenumber (cm⁻¹) |

| C=O Stretch | ~1700 (strong) |

| C=C Stretch | ~1640 |

| =C-H Stretch | ~3010-3095 |

| C-H (aldehyde) | ~2720 and ~2820 (two weak bands) |

Source: General values for α,β-unsaturated aldehydes.[13]

¹H NMR spectroscopy is a powerful tool for determining the structure and stereochemistry of (Z)-2-Heptenal. The chemical shift and coupling constants of the aldehydic and vinylic protons are particularly informative. The formyl proton typically appears as a doublet in the downfield region of the spectrum.[13]

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aldehydic H | 9.5 - 10.0 | d |

| Vinylic H (α to C=O) | ~6.1 | dt |

| Vinylic H (β to C=O) | ~6.8 | dt |

| Allylic CH₂ | ~2.2 | q |

| Alkyl CH₂ | 1.2 - 1.6 | m |

| Terminal CH₃ | ~0.9 | t |

Source: Estimated values based on typical spectra of related compounds.

Experimental Protocols: Stereoselective Synthesis

The synthesis of (Z)-2-Heptenal with high stereoselectivity is most commonly achieved through the Wittig reaction.[14][15][16] This method involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. The use of non-stabilized ylides generally favors the formation of the (Z)-alkene.[14]

Wittig Reaction for the Synthesis of (Z)-2-Heptenal

Objective: To synthesize (Z)-2-Heptenal from pentanal and a suitable phosphorus ylide.

Materials:

-

Triphenylphosphine

-

Bromoacetaldehyde diethyl acetal

-

Pentanal

-

Strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous solvent (e.g., tetrahydrofuran or diethyl ether)

-

Hydrochloric acid (for deprotection)

-

Dichloromethane

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Preparation of the Phosphonium Salt:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in an appropriate anhydrous solvent.

-

Add bromoacetaldehyde diethyl acetal dropwise to the stirred solution.

-

Heat the reaction mixture under reflux for several hours until the formation of a white precipitate (the phosphonium salt) is complete.

-

Cool the mixture to room temperature and collect the phosphonium salt by filtration. Wash the salt with anhydrous ether and dry it under vacuum.

-

-

Formation of the Ylide and Reaction with Pentanal:

-

Suspend the dried phosphonium salt in anhydrous THF under an inert atmosphere.

-

Cool the suspension to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) to the suspension with vigorous stirring. The formation of the ylide is indicated by a color change (often to deep red or orange).

-

After stirring for a period to ensure complete ylide formation, add a solution of pentanal in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Deprotection:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetal of (Z)-2-Heptenal.

-

Dissolve the crude acetal in a mixture of THF and water.

-

Add a catalytic amount of hydrochloric acid and stir the mixture at room temperature for several hours to hydrolyze the acetal to the aldehyde.

-

-

Purification:

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude (Z)-2-Heptenal by silica gel column chromatography using a hexane/ethyl acetate gradient.

-

-

Characterization:

-

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

-

Biological Significance and Signaling Pathways

α,β-Unsaturated aldehydes, including (Z)-2-Heptenal, are known to be biologically active molecules. Their electrophilic nature allows them to react with nucleophilic groups in biomolecules, such as the thiol groups of cysteine residues in proteins.[1] This reactivity is the basis for their involvement in various cellular signaling pathways, often as mediators of oxidative stress responses.

Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular responses to oxidative and electrophilic stress.[17][18][19] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation.[17][18][19] Electrophiles, such as α,β-unsaturated aldehydes, can react with cysteine residues on Keap1, leading to a conformational change that prevents the ubiquitination of Nrf2.[18][19] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, inducing their expression.[17][18]

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling cascades are key pathways involved in regulating cellular processes such as proliferation, differentiation, and apoptosis.[20] There are several distinct MAPK pathways, including the ERK, JNK, and p38 pathways. Electrophilic compounds like α,β-unsaturated aldehydes can activate these pathways, often as a response to cellular stress.[17] For instance, the JNK and p38 pathways are typically activated by stress stimuli and can lead to pro-apoptotic or inflammatory responses.[20] The activation of these pathways involves a cascade of phosphorylation events, ultimately leading to the activation of transcription factors that regulate gene expression.

Conclusion

(Z)-2-Heptenal is a molecule of significant interest due to its natural occurrence and its potential to modulate key cellular signaling pathways. This technical guide has provided a comprehensive overview of its discovery, physicochemical properties, stereoselective synthesis, and biological significance. The detailed experimental protocol for its synthesis via the Wittig reaction and the elucidation of its involvement in the Nrf2 and MAPK signaling pathways offer a solid foundation for further research. As our understanding of the biological roles of electrophilic lipids continues to grow, (Z)-2-Heptenal and related compounds will likely become increasingly important targets for investigation in the fields of medicine, pharmacology, and toxicology. Further studies are warranted to fully characterize the specific biological activities of (Z)-2-Heptenal and to explore its potential therapeutic or toxicological implications.

References

- 1. A synopsis of the process of lipid peroxidation since the discovery of the essential fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. carrementbelle.com [carrementbelle.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-Heptenal, (Z)- [webbook.nist.gov]

- 7. 2-Heptenal, (Z)- [webbook.nist.gov]

- 8. 2-Heptenal, (Z)- | C7H12O | CID 5362616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (Z)-2-heptenal, 57266-86-1 [thegoodscentscompany.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. 2-Heptenal, (Z)- [webbook.nist.gov]

- 13. Aldehyde - Wikipedia [en.wikipedia.org]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Signaling pathways involved in phase II gene induction by α, β-unsaturated aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. origene.com [origene.com]

Unveiling the Toxicological Landscape of 2-Heptenal Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the current toxicological data available for the isomers of 2-Heptenal. Primarily focusing on the trans-2-Heptenal isomer due to a significant data gap for the cis-isomer, this document summarizes key toxicological endpoints, details experimental methodologies, and visualizes potential mechanisms of action. This guide is intended to serve as a critical resource for professionals in research, safety assessment, and drug development.

Core Toxicological Data

The acute toxicity of trans-2-Heptenal has been evaluated through oral and dermal routes in various animal models. The available data indicates moderate acute toxicity. Skin sensitization has also been a notable toxicological endpoint for this compound.

Quantitative Toxicological Data Summary

The following tables provide a structured summary of the available quantitative toxicological data for trans-2-Heptenal.

Table 1: Acute Toxicity of trans-2-Heptenal

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1300 mg/kg | [1] |

| LD50 | Rabbit | Dermal | 860 mg/kg | [1] |

| LD50 | Guinea Pig | Dermal | 1530 mg/kg | [1] |

Table 2: Skin Sensitization of trans-2-Heptenal

| Test Method | Species | Concentration | Result | Reference |

| Human Maximization Test | Human | 4% in petrolatum | Sensitization observed in 1/29 (1980) and 8/27 (1985) volunteers | [2] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The following sections outline the general protocols for the key experiments cited in this guide.

Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)

The acute oral toxicity of trans-2-Heptenal was likely determined using a method similar to the OECD 423 guideline (Acute Toxic Class Method).[3][4][5] This method involves the administration of the test substance in a stepwise procedure to a small number of animals to classify the substance based on its acute oral toxicity.

Experimental Workflow for Acute Oral Toxicity (OECD 423)

Caption: Workflow for a typical acute oral toxicity study.

Key Steps:

-

Animal Selection and Acclimatization: Healthy, young adult rats are acclimatized to laboratory conditions for at least five days.[3]

-

Fasting: Animals are fasted overnight prior to administration of the test substance.[6]

-

Dose Administration: The test substance is administered as a single oral dose via gavage. The starting dose is selected from a series of defined dose levels (e.g., 2000 mg/kg).[3][5]

-

Clinical Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[5]

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.[6]

Acute Dermal Toxicity Testing (Adapted from OECD Guideline 402)

The acute dermal toxicity of trans-2-Heptenal was likely assessed following a protocol similar to OECD Guideline 402.[7] This test evaluates the potential adverse effects of a substance following a single, prolonged dermal exposure.

Experimental Workflow for Acute Dermal Toxicity (OECD 402)

Caption: Workflow for a typical acute dermal toxicity study.

Key Steps:

-

Animal Preparation: The fur on the dorsal area of the trunk of the test animals (typically rabbits) is clipped.[7]

-

Dose Application: The test substance is applied to a small area of the skin (approximately 10% of the body surface area) and held in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[7][8]

-

Observations: Animals are observed for mortality and signs of toxicity for at least 14 days. Skin reactions at the site of application are recorded.[7]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.[7]

Skin Sensitization: Human Maximization Test (HMT)

The human maximization test is a predictive test to assess the allergenic potential of a substance. It involves an induction phase to sensitize the individuals and a subsequent challenge phase to elicit a response.[9][10]

Experimental Workflow for Human Maximization Test

Caption: Workflow of the Human Maximization Test for skin sensitization.

Key Steps:

-

Induction Phase: The test substance is applied to a site on the skin under an occlusive patch for five 48-hour periods. For non-irritating substances, the site may be pre-treated with an irritant like sodium lauryl sulfate to enhance penetration.[9]

-

Rest Period: A two-week rest period follows the induction phase to allow for the development of sensitization.[11]

-

Challenge Phase: A challenge patch with a non-irritating concentration of the test substance is applied to a new site for 24-48 hours.[10]

-

Scoring: The challenge site is observed for signs of an allergic reaction (erythema, edema) at specified time points after patch removal.[10]

Potential Mechanism of Toxicity: Uremic Toxin and Oxidative Stress

2-Heptenal is recognized as a uremic toxin, a substance that accumulates in the body during renal failure.[12][13] Uremic toxins are known to contribute to the pathophysiology of chronic kidney disease (CKD) and associated cardiovascular complications. One of the proposed mechanisms for the toxicity of uremic toxins is the induction of oxidative stress.[14][15]

While a specific signaling pathway for 2-Heptenal has not been fully elucidated, its classification as a uremic toxin suggests it may contribute to cellular damage through the activation of NADPH oxidase and the subsequent generation of reactive oxygen species (ROS).[15][16]

Proposed Signaling Pathway for 2-Heptenal-Induced Oxidative Stress

Caption: A proposed pathway for 2-Heptenal's toxicity via oxidative stress.

Data Gaps and Future Directions

A significant gap exists in the toxicological database for the cis-isomer of 2-Heptenal. Further research is warranted to fully characterize its toxicological profile and compare it to the trans-isomer. Additionally, more in-depth studies are needed to elucidate the specific molecular mechanisms underlying the toxicity of 2-Heptenal, including its interaction with cellular targets and its role in the progression of renal and cardiovascular diseases. Genotoxicity studies for both isomers would also be valuable for a comprehensive safety assessment.[17][18]

Conclusion

This technical guide provides a consolidated overview of the toxicological data for 2-Heptenal, with a strong emphasis on the trans-isomer. The available data indicates moderate acute toxicity and a potential for skin sensitization. Its classification as a uremic toxin suggests a role in oxidative stress-mediated cellular damage. The provided experimental protocols and pathway visualizations offer a framework for understanding and contextualizing the existing data. Addressing the identified data gaps for the cis-isomer and further mechanistic studies will be critical for a complete and robust safety assessment of 2-Heptenal.

References

- 1. (E)-2-heptenal, 18829-55-5 [thegoodscentscompany.com]

- 2. trans-2-Heptenal - Hazardous Agents | Haz-Map [haz-map.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. drytech.ch [drytech.ch]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. ftp.cdc.gov [ftp.cdc.gov]

- 11. ec.europa.eu [ec.europa.eu]

- 12. 2-Heptenal | C7H12O | CID 5283316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Showing Compound (E)-2-Heptenal (FDB008060) - FooDB [foodb.ca]

- 14. mdpi.com [mdpi.com]

- 15. Uremic Toxins and Their Relation with Oxidative Stress Induced in Patients with CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 2,4-Decadienal does not induce genotoxic effects in in vivo micronucleus studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vivo and in vitro mutagenicity of perillaldehyde and cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Quantification of (Z)-2-Heptenal in Food Matrices

Introduction

(Z)-2-Heptenal is a volatile organic compound that contributes to the characteristic aroma and flavor profiles of various food products. It is often associated with "green," "fatty," and "fruity" notes. The concentration of (Z)-2-Heptenal can be an indicator of food quality, processing conditions, and storage stability. Accurate quantification of this compound in complex food matrices is crucial for quality control, product development, and sensory analysis in the food industry. This document provides detailed application notes and protocols for the determination of (Z)-2-Heptenal in food matrices using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization.

Data Presentation

The following table summarizes the quantitative data for 2-Heptenal isomers found in various food matrices. It is important to note that specific quantitative data for the (Z)-isomer is limited in the readily available scientific literature. Therefore, the table includes data for total 2-Heptenal or the (E)-isomer where specified, providing a broader context for the occurrence of this aldehyde.

Table 1: Quantitative Data for 2-Heptenal in Various Food Matrices

| Food Matrix | Analyte | Concentration Range | Analytical Method | Reference |

| Safflower Oil | (Z)-2-Heptenal | 0.003 mg/100g | Not Specified | [1] |

| Heated Soybean Oil | 2-Heptenal | Detected, not quantified | HS-SPME-GC-MS | [2] |

| Cooked Beef (Very Well-Done) | (E)-2-Heptenal | Significantly higher than rare and medium | SPME-GC-MS | [3][4] |

| Heated Rapeseed Oil | 2-Heptenal | Detected, not quantified | HS-SPME-GC-MS | [5] |

| Heated Cooking Oils | trans-2-Heptenal | Correlated with linoleic acid content | GC-MS | [6] |

| Various Foods (as flavoring) | trans-2-Heptenal | Used as a flavoring ingredient | FEMA GRAS assessment | [7] |

Experimental Protocols

Protocol 1: Quantification of (Z)-2-Heptenal using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This protocol details the analysis of (Z)-2-Heptenal in food matrices using HS-SPME for extraction and concentration of the volatile analyte, followed by separation and quantification by GC-MS.

1. Sample Preparation

-

Solid Samples (e.g., meat, fruits):

-

Homogenize a representative portion of the sample.

-

Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.

-

Add a saturated solution of NaCl (e.g., 5 mL) to enhance the release of volatile compounds.

-

If an internal standard is used, add a known amount of a suitable standard (e.g., 2-methyl-3-heptanone) to the vial.

-

Immediately seal the vial with a PTFE/silicone septum.

-

-

Liquid Samples (e.g., edible oils, juices):

-

Pipette 2-5 mL of the liquid sample into a 20 mL headspace vial.

-

For viscous samples like oils, gentle heating and agitation may be necessary for homogenization.

-

If an internal standard is used, add a known amount to the vial.

-

Immediately seal the vial.

-

2. HS-SPME Procedure

-

Place the sealed headspace vial in a heating block or the autosampler's incubation station.

-

Equilibrate the sample at a specific temperature (e.g., 50-70°C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

-

Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a set extraction time (e.g., 30-60 minutes) at the same temperature.

-

Retract the fiber into the needle after extraction.

3. GC-MS Analysis

-

Injection: Insert the SPME fiber into the heated GC injection port (e.g., 250°C) for thermal desorption of the analytes onto the GC column. The desorption time is typically 2-5 minutes.

-

Gas Chromatograph (GC) Conditions:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 150°C at a rate of 5°C/min.

-

Ramp to 240°C at a rate of 10°C/min, hold for 5 minutes.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 35-350.

-

Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification. For (Z)-2-Heptenal (C7H12O, MW: 112.17), characteristic ions would be selected for SIM mode (e.g., m/z 41, 55, 69, 83, 112).

-

4. Quantification

-

Create a calibration curve using standard solutions of (Z)-2-Heptenal of known concentrations prepared in a suitable solvent or a matrix-matched standard.

-